Benzeneacetic acid, a-nitro-
Description
Contextualization as a Functionalized Phenylacetic Acid Derivative
The parent compound, phenylacetic acid, and its derivatives are important in various fields. For instance, they are found in nature as plant metabolites and auxins, which are compounds that regulate plant growth. ebi.ac.uk In medicinal chemistry, derivatives of phenylacetic acid are explored for their potential therapeutic applications. ontosight.ai The introduction of the α-nitro group creates a versatile synthetic intermediate, allowing for a range of chemical transformations.
Positioning within the Landscape of Nitro-Substituted Organic Compounds
Nitro-substituted organic compounds are a broad class of molecules characterized by the presence of one or more nitro groups. teachy.ai These compounds have historically been important as precursors for dyes and explosives. scispace.com In contemporary organic synthesis, the focus has shifted towards utilizing them as reactive intermediates. scispace.comsci-hub.se The strong electron-withdrawing nature of the nitro group activates the molecule for various reactions and can be readily transformed into other functional groups, enhancing their synthetic utility. scispace.commdpi.com
Benzeneacetic acid, α-nitro- holds a distinct position within this class. The α-hydrogen of the nitro group is highly acidic, facilitating the formation of a stable anion that can react with both electrophiles and nucleophiles. mdpi.com This reactivity is a cornerstone of its utility in constructing complex molecular frameworks. mdpi.com The nitro group itself can also act as a good leaving group, enabling its conversion into a variety of other functional groups. mdpi.com
Overview of Research Significance and Potential Academic Trajectories
The research significance of Benzeneacetic acid, α-nitro- and its analogues stems from their versatility as building blocks in organic synthesis. The presence of the nitro group can enhance a compound's ability to interact with biological targets. ontosight.ai For example, derivatives of 2-nitrophenylacetic acid are precursors to quindoline (B1213401), whose derivatives have been studied as enzyme inhibitors and anticancer agents. wikipedia.org
Furthermore, nitro compounds display a wide spectrum of biological activities, including antimicrobial, antihypertensive, and antiparasitic effects. nih.gov The nitro group can induce redox reactions within cells, leading to toxicity in microorganisms. nih.gov This dual nature of the nitro group, acting as both a pharmacophore and a potential toxicophore, is a key area of ongoing research. nih.gov
The synthetic utility is further highlighted by the use of nitrophenylacetic acid derivatives in the total synthesis of complex, clinically useful molecules. wikipedia.org For instance, 2-nitrophenylacetic acid is a precursor to (−)-phaitanthrin D, a molecule originally isolated from an orchid. wikipedia.org
Scope and Focus of Current Research Directions for α-Nitrobenzeneacetic Acid Analogues
Current research on α-nitrobenzeneacetic acid analogues is multifaceted, exploring new synthetic methodologies and applications. One area of focus is the development of novel materials, such as polymers and dyes, by leveraging the properties imparted by the nitro group. ontosight.ai
In medicinal chemistry, there is ongoing interest in synthesizing new derivatives with enhanced biological activity and reduced toxicity. ontosight.ainih.gov This includes the preparation of analogues with different substituents on the phenyl ring or modifications to the carboxylic acid group. For instance, the synthesis of α-amino acid derivatives through multicomponent reactions is an active area of research, with potential applications in pharmaceutical research and development. researchgate.net
Researchers are also exploring new catalytic methods for the synthesis of nitro compounds, including more environmentally friendly nitration techniques. organic-chemistry.org The development of efficient and selective methods for introducing the nitro group and for its subsequent transformation remains a key challenge and an active area of investigation. mdpi.com The study of α-aryl acetic acid derivatives, in general, continues to be a rich field of research, with ongoing efforts to develop new catalytic methods for their synthesis and functionalization. researchgate.net
Interactive Data Table: Properties of Benzeneacetic Acid, α-Nitro- and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Benzeneacetic acid, α-nitro- | C8H7NO4 | 181.15 | Contains a nitro group at the alpha position of phenylacetic acid. |
| Phenylacetic acid | C8H8O2 | 136.15 | Parent compound; a plant metabolite and auxin. ebi.ac.uk |
| 2-Nitrophenylacetic acid | C8H7NO4 | 181.15 | An isomer used in the synthesis of heterocycles and as an herbicide. wikipedia.org |
| 4-Nitrophenylacetic acid | C8H7NO4 | 181.15 | An isomer of α-nitrophenylacetic acid. |
| Ethyl 2-(4-nitrophenyl)acetate | C10H11NO4 | 225.20 | An ester derivative of 4-nitrophenylacetic acid. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJIMEQNTHFXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Benzeneacetic Acid, α Nitro Moieties
Transformations of the α-Nitro Group
The reduction of the α-nitro group to an α-amino group is a synthetically important transformation. A variety of reducing agents and methodologies have been developed to achieve this conversion. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgresearchgate.net Chemical reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are also frequently employed. wikipedia.orggoogle.com The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. cardiff.ac.uk
For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The general reaction is as follows:
Table 1: Common Reagents for the Reduction of Nitro Groups
| Reagent/Catalyst | Conditions | Notes |
| H₂, Pd/C | Typically at room temperature and atmospheric or slightly elevated pressure | A widely used and efficient method. |
| Fe, HCl or Acetic Acid | Often requires heating | A classical and cost-effective method. google.com |
| SnCl₂, HCl | Mild conditions | Useful for selective reductions. |
| Na₂S₂O₄ | Aqueous or biphasic systems | A milder reducing agent. |
| Catalytic Transfer Hydrogenation | Various hydrogen donors (e.g., formic acid, ammonium (B1175870) formate) with a catalyst (e.g., Pd/C) | Avoids the use of gaseous hydrogen. |
The mechanism of these reductions generally involves a stepwise process where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. nih.gov
Beyond complete reduction to an amine, the nitro group of α-nitrobenzeneacetic acid can participate in various other electron-transfer processes. The nitro group is a strong electron-withdrawing group, which facilitates its reduction. nih.gov The initial step in many of these reactions is a single-electron transfer to form a nitro anion-radical. nih.gov
The stability and subsequent reactivity of this radical anion are influenced by the surrounding molecular structure and reaction conditions. These intermediates can undergo further reactions, such as dimerization or disproportionation. nih.gov For example, under certain conditions, reduction can lead to the formation of azoxy, azo, or hydrazo compounds, particularly when using metal hydrides. wikipedia.org
Electrochemical methods can also be employed to control the reduction potential and selectively generate different reduction products of the nitro group. The reduction of nitroaromatic compounds can proceed through a six-electron transfer to form the corresponding amine, with nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in Benzeneacetic acid, α-nitro- provides another reactive site for various chemical transformations.
The carboxylic acid can be readily converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orggoogle.com This reaction, known as Fischer esterification, is a reversible process. libretexts.org To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org
Table 2: Examples of Esterification and Amidation Reactions
| Reactant | Reagent | Product | Reaction Type |
| Benzeneacetic acid, α-nitro- | Methanol, H₂SO₄ | Methyl α-nitrobenzeneacetate | Esterification |
| Benzeneacetic acid, α-nitro- | Thionyl chloride (SOCl₂), then Aniline | N-Phenyl-α-nitrobenzeneacetamide | Amidation |
| Benzeneacetic acid, α-nitro- | Diethylamine, DCC | N,N-Diethyl-α-nitrobenzeneacetamide | Amidation |
Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. libretexts.orgbyjus.com Direct amidation of the carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Recent developments have also explored the direct amidation of carboxylic acids with nitroarenes. researchgate.netacs.org
Esters of α-nitrobenzeneacetic acid can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. lumenlearning.comlardbucket.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. lumenlearning.comlardbucket.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net
Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. lardbucket.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate workup step to yield the carboxylic acid. lardbucket.org
The rate of hydrolysis can be influenced by the steric and electronic properties of both the alcohol and the carboxylic acid portions of the ester.
Reactivity of the Benzene (B151609) Ring in α-Nitrobenzeneacetic Acid Systems
The benzene ring in α-nitrobenzeneacetic acid is subject to electrophilic aromatic substitution reactions. However, the reactivity of the ring is significantly influenced by the substituents present: the α-nitroacetic acid group.
Both the nitro group and the carboxylic acid group are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. vedantu.comlibretexts.orgquora.com The nitro group is a particularly strong deactivating group. quora.commsu.edu This deactivation makes electrophilic substitution reactions on the benzene ring of α-nitrobenzeneacetic acid more difficult to achieve compared to unsubstituted benzene. msu.edu
When electrophilic substitution does occur, the directing effect of the substituents must be considered. Both the nitro group and the carboxylic acid group are meta-directing. libretexts.org Therefore, incoming electrophiles will preferentially add to the meta position relative to the substituent. In the case of α-nitrobenzeneacetic acid, the entire side chain acts as a deactivating, meta-directing group.
Electrophilic Aromatic Substitution (if applicable to the ring)
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The facility and orientation of these reactions are dictated by the nature of the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
The -CH(NO2)COOH substituent on Benzeneacetic acid, α-nitro- is a potent deactivating group. Both the nitro and carboxylic acid moieties are electron-withdrawing, which reduces the electron density of the benzene ring. cognitoedu.org This lowered nucleophilicity makes the ring less susceptible to attack by electrophiles, thus deactivating it towards electrophilic aromatic substitution compared to benzene. libretexts.org Consequently, more forcing reaction conditions are typically required for substitution to occur.
In terms of regioselectivity, the -CH(NO2)COOH group acts as a meta-director. youtube.comyoutube.com Electron-withdrawing groups direct incoming electrophiles to the meta position (C-3 and C-5) relative to their point of attachment. cognitoedu.org This can be explained by examining the stability of the carbocationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly bonded to the electron-withdrawing substituent. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on this carbon, resulting in a more stable intermediate relative to the ortho and para isomers. libretexts.org
Table 1: Predicted Reactivity and Directing Effects of the α-Nitroacetic Acid Substituent in EAS
| Substituent Property | Effect on Benzene Ring | Consequence for EAS |
| Electronic Nature | Strongly Electron-Withdrawing | Deactivating |
| Directing Effect | meta-directing | Substitution primarily at C-3 and C-5 |
Common electrophilic aromatic substitution reactions and their expected outcomes with Benzeneacetic acid, α-nitro- are summarized below.
Table 2: Expected Products of Electrophilic Aromatic Substitution on Benzeneacetic acid, α-nitro-
| Reaction | Reagents | Expected Major Product |
| Nitration | Conc. HNO3, Conc. H2SO4 | Benzeneacetic acid, α-nitro-3-nitro- |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Benzeneacetic acid, 3-bromo-α-nitro- or Benzeneacetic acid, 3-chloro-α-nitro- |
| Sulfonation | Fuming H2SO4 | 3-(Carboxy(nitro)methyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Generally no reaction due to strong deactivation |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | Generally no reaction due to strong deactivation |
Nucleophilic Aromatic Substitution (if applicable to the ring)
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction pathway is generally not applicable to Benzeneacetic acid, α-nitro- in its parent form, as it lacks a suitable leaving group (such as a halide) on the aromatic ring.
For SNAr to occur, two primary conditions must be met:
The presence of a good leaving group on the aromatic ring.
The ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com
The electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com The nitro group is a powerful activator for SNAr reactions. nih.gov If a derivative of Benzeneacetic acid, α-nitro- were synthesized with a leaving group, such as a halogen, at a position ortho or para to the -CH(NO2)COOH substituent, the molecule would still be a poor candidate for SNAr. This is because the primary activating effect in SNAr comes from direct resonance stabilization of the Meisenheimer complex by the electron-withdrawing group, an effect that is most pronounced for substituents like -NO2 directly attached to the ring. The -CH(NO2)COOH group, while strongly deactivating for EAS, does not provide the same level of resonance stabilization for an SNAr intermediate.
Therefore, nucleophilic aromatic substitution is not a characteristic reaction of the benzene ring in Benzeneacetic acid, α-nitro- itself.
Oxidative Degradation Mechanisms
The oxidative degradation of Benzeneacetic acid, α-nitro- can proceed through several pathways, primarily involving the cleavage of the side chain or the opening of the aromatic ring. The specific mechanism and resulting products depend on the nature of the oxidizing agent and the reaction conditions. fiveable.me
One potential pathway involves the oxidative cleavage of the bond between the aromatic ring and the α-carbon of the acetic acid side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by oxidative workup, can lead to the formation of benzoic acid and the degradation of the α-nitroacetic acid moiety. youtube.commasterorganicchemistry.com The α-nitro group makes the α-hydrogen acidic and the carbon susceptible to oxidative attack.
Alternatively, under harsh oxidative conditions, the aromatic ring itself can be cleaved. masterorganicchemistry.com The degradation of phenylacetic acid by various microorganisms, for instance, proceeds via ring epoxidation and subsequent cleavage. frontiersin.org In chemical oxidation, powerful reagents like ozone can directly attack the double bonds of the aromatic ring, leading to the formation of a primary ozonide, which then rearranges and cleaves into smaller, oxygenated fragments, eventually resulting in mineralization to carbon dioxide and water under ideal conditions.
The degradation pathway can be initiated by the generation of highly reactive species such as hydroxyl radicals (•OH) in advanced oxidation processes. These radicals can attack the aromatic ring, leading to hydroxylated intermediates. Further oxidation of these intermediates can result in ring opening. The presence of the nitro group on the side chain can influence the initial sites of radical attack due to its strong electron-withdrawing nature.
Table 3: Potential Oxidative Degradation Pathways of Benzeneacetic acid, α-nitro-
| Pathway | Description | Potential Products |
| Side-Chain Oxidation | Cleavage of the C-C bond between the ring and the side chain. | Benzoic acid, degradation products of α-nitroacetic acid. |
| Ring Cleavage | Direct attack on the aromatic ring by strong oxidants, leading to ring opening. | Aliphatic carboxylic acids, CO2, H2O. |
| Radical-Mediated Oxidation | Attack by hydroxyl radicals leading to hydroxylated intermediates, followed by ring opening. | Hydroxylated derivatives, ring-opened aliphatic compounds. |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Benzeneacetic acid, α-nitro-, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum of α-nitro-benzeneacetic acid is expected to show distinct signals corresponding to the different chemical environments of the protons. The single proton on the α-carbon (the carbon adjacent to both the phenyl and nitro groups) would likely appear as a singlet significantly downfield due to the strong electron-withdrawing effects of the attached nitro and carboxylic acid groups. The aromatic protons on the benzene (B151609) ring would typically appear in the range of 7.5-8.5 ppm. Their splitting patterns would depend on the substitution pattern of the ring, but for an unsubstituted phenyl group, they would present as a complex multiplet. The acidic proton of the carboxyl group would be observed as a broad singlet at a chemical shift greater than 10 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The α-carbon, being attached to the electron-withdrawing nitro group, would also be significantly deshielded. The carbons of the phenyl ring would appear in the aromatic region (typically 120-150 ppm), with the carbon atom directly attached to the substituted acetic acid group (the ipso-carbon) showing a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzeneacetic acid, α-nitro- Predicted values are based on analysis of related nitro-aromatic compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | >10 (broad singlet) | ~170-180 |
| α-Carbon (CH-NO₂) | ~6.0-7.0 (singlet) | ~80-90 |
| Aromatic (C₆H₅) | ~7.5-8.5 (multiplet) | ~125-145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for Benzeneacetic acid, α-nitro- is C₈H₇NO₄, corresponding to a molecular weight of approximately 181.15 g/mol . nih.govnist.gov
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) at m/z 181. The fragmentation of this ion would likely proceed through several key pathways characteristic of aromatic nitro compounds and carboxylic acids. miamioh.edunih.gov Common fragmentation patterns include:
Loss of the nitro group (NO₂): A fragment corresponding to [M - 46]⁺ would be observed at m/z 135.
Loss of the carboxyl group (COOH): This would result in a fragment [M - 45]⁺ at m/z 136. nih.gov
Decarboxylation (loss of CO₂): A fragment of [M - 44]⁺ may be seen at m/z 137.
Cleavage of the α-carbon-phenyl bond: This could lead to the formation of a stable benzyl-type cation or a phenyl radical, resulting in characteristic peaks such as m/z 91 (tropylium ion). nih.gov
Table 2: Expected Mass Spectrometry Fragmentation for Benzeneacetic acid, α-nitro-
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 181 | [C₈H₇NO₄]⁺ (Molecular Ion) | Confirms molecular weight |
| 136 | [M - COOH]⁺ | Loss of carboxyl group |
| 135 | [M - NO₂]⁺ | Loss of nitro group |
| 91 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. americanpharmaceuticalreview.comedinst.com For Benzeneacetic acid, α-nitro-, the spectra would be dominated by signals from the nitro, carboxylic acid, and phenyl groups. nih.gov
Key expected vibrational modes include:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Carboxylic Acid (COOH): A broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretch would be a very strong, sharp peak around 1700-1725 cm⁻¹.
Benzene Ring: C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for Benzeneacetic acid, α-nitro- Data is inferred from spectra of related compounds like 3-nitrophenylacetic acid. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong (IR) |
| Aromatic | C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Very Strong (IR) |
| Aromatic | C=C Stretch | 1450-1600 | Medium to Strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1530-1550 | Strong (IR) |
| Nitro Group | Symmetric NO₂ Stretch | 1340-1360 | Strong (IR) |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Advanced Analytical Chromatographic Techniques (e.g., HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Benzeneacetic acid, α-nitro- and for separating it from isomers or impurities. nih.gov A reversed-phase HPLC method would be most suitable for this analysis.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH, such as phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention. Detection is typically achieved using a UV detector, as the aromatic ring and nitro group are strong chromophores, likely showing maximum absorbance in the 254-280 nm range.
Table 4: Representative HPLC Conditions for the Analysis of Benzeneacetic acid, α-nitro-
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Thermal Analysis Techniques (e.g., DSC)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the thermal properties of a compound, such as its melting point and decomposition temperature. Studies on isomers of nitrobenzoic acid show that these compounds exhibit significant exothermic decomposition at elevated temperatures. researchgate.netscielo.brscielo.br
A DSC thermogram for Benzeneacetic acid, α-nitro- would be expected to show an endothermic peak corresponding to its melting point, followed by a strong exothermic event at a higher temperature, indicating decomposition. The presence of the nitro group makes the molecule energetically unstable at high temperatures, and its decomposition can be rapid. The decomposition temperature and the amount of heat released (enthalpy of decomposition) are critical parameters for assessing the thermal stability and potential hazards of the compound. For isomers of nitrobenzoic acid, decomposition typically begins in the range of 250-400 °C. scielo.br
Theoretical and Computational Chemistry Studies on Benzeneacetic Acid, α Nitro
Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior. For a molecule like Benzeneacetic acid, α-nitro-, with its combination of an aromatic ring, a carboxylic acid group, and a nitro group at the alpha position, these methods are invaluable. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. More rigorous, but computationally intensive, ab initio methods and faster semi-empirical methods also serve specific analytical purposes. researchgate.net These calculations typically begin by optimizing the molecule's geometry to find its most stable three-dimensional structure.
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap generally suggests higher reactivity. researchgate.net
For Benzeneacetic acid, α-nitro-, calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring. In contrast, the LUMO would be concentrated on the highly electron-withdrawing nitro (-NO₂) group. This separation of orbitals facilitates intramolecular charge transfer, a key feature of many nitroaromatic compounds.
Charge distribution analysis, often visualized with molecular electrostatic potential (MEP) maps, reveals the electron density around the molecule. In Benzeneacetic acid, α-nitro-, the oxygen atoms of both the nitro and carboxyl groups would exhibit a strong negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would show a strong positive potential. scispace.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -9.5 to -10.5 | Electron-donating ability |
| ELUMO | -2.0 to -3.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.5 to 8.0 | Chemical reactivity and stability |
Reactivity Prediction through Global and Local Reactivity Descriptors
Derived from HOMO and LUMO energies, global and local reactivity descriptors provide quantitative measures of a molecule's reactivity. chemrxiv.orgchemrxiv.org These descriptors, rooted in conceptual DFT, help predict how a molecule will behave in a chemical reaction. rsc.org
Global descriptors describe the reactivity of the molecule as a whole. researchgate.net Key global descriptors include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Local descriptors , such as Fukui functions and Parr functions, pinpoint the most reactive sites within a molecule. chemrxiv.orgrsc.org For Benzeneacetic acid, α-nitro-, these calculations would likely identify the α-carbon (the carbon atom bonded to the nitro and carboxyl groups) as a primary site for nucleophilic attack due to the strong electron-withdrawing effects of the attached groups.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like Benzeneacetic acid, α-nitro-, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves calculating the energy of the molecule as key dihedral angles are rotated to map out the potential energy surface (PES). nih.gov The goal is to identify the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. researchgate.net For Benzeneacetic acid, α-nitro-, critical rotations would occur around the bond connecting the phenyl ring to the α-carbon and the bond between the α-carbon and the carboxyl group. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations are highly effective at predicting various types of molecular spectra, including infrared (IR), Raman, and UV-Visible. aip.org Calculated vibrational frequencies (IR and Raman) can be correlated with experimental spectra to confirm the molecule's structure and assign specific vibrational modes to observed peaks. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, providing insight into the molecule's color and photochemical properties. A strong correlation between predicted and experimental spectra serves as a powerful validation of the computational model used.
Structure-Activity Relationship (SAR) Derivation and Computational Lead Optimization
In medicinal chemistry and materials science, it is crucial to understand how a molecule's structure relates to its biological activity or physical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate calculated molecular descriptors with observed activity. researchgate.netresearchgate.net
For Benzeneacetic acid, α-nitro-, a QSAR model could be developed to predict its potential antimicrobial or enzymatic inhibitory activity based on descriptors derived from quantum chemical calculations. researchgate.net By analyzing the QSAR model, researchers can identify which structural features are most important for the desired activity. This information guides computational lead optimization, where new, more potent analogues are designed in silico by modifying the parent structure. nih.gov This computational pre-screening significantly accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.
The provided search results contain information on related isomers, such as 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid, including some details on their crystal structures and hydrogen bonding patterns. For instance, a monoclinic polymorph of 2-(4-nitrophenyl)acetic acid is known to form classic carboxylic acid dimeric motifs through hydrogen bonds. However, the positioning of the nitro group on the alpha-carbon (the carbon adjacent to the carboxyl and phenyl groups) in α-Nitrophenylacetic acid would lead to significantly different steric and electronic properties compared to its ring-substituted isomers. Therefore, data from these isomers cannot be used to accurately describe the compound .
Similarly, while general principles and computational methods (like Density Functional Theory, DFT) for predicting NLO properties of organic molecules are well-documented for various nitro-aromatic compounds, specific calculations and detailed findings for α-Nitrophenylacetic acid were not found.
Without specific crystallographic or computational data for Benzeneacetic acid, a-nitro-, it is not possible to generate a scientifically accurate and thorough article on its intermolecular interactions, crystal packing, or NLO properties as requested. To provide such an analysis would require dedicated theoretical modeling and simulation of this specific molecule, which is beyond the scope of existing literature found in the search results.
Therefore, the requested article cannot be generated with the required level of detail, scientific accuracy, and adherence to the specified outline.
Academic Research Applications and Investigational Avenues
Role as Synthetic Intermediates in Organic Synthesis
Benzeneacetic acid, α-nitro- and its isomers are versatile synthetic intermediates in organic chemistry, valued for the reactivity conferred by the nitro and carboxylic acid functional groups. These compounds serve as foundational materials for constructing more complex molecular structures.
A primary application of nitrophenylacetic acids is in the synthesis of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form a variety of heterocyclic rings.
For instance, the complete reduction of 2-nitrophenylacetic acid leads to the formation of anilines that subsequently cyclize to produce lactams. wikipedia.org A more controlled, partial reduction can yield hydroxamic acids. wikipedia.org These lactam and hydroxamic acid cores are present in numerous biologically active molecules. Furthermore, 2-nitrophenylacetic acid is a key precursor in the synthesis of quindoline (B1213401), whose derivatives have been investigated as potential enzyme inhibitors. wikipedia.org
Similarly, p-nitrophenylacetic acid is utilized in the multi-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. asianpubs.org The process begins with the conversion of p-nitrophenylacetic acid to its corresponding hydrazide, which then undergoes cyclization to form the thiadiazole ring. asianpubs.org The general utility of nitro-containing compounds in forming heterocyclic systems is well-established, with nitroalkenes, for example, participating in reactions like Michael additions and cycloadditions to create a range of O, N, and S-heterocycles. rsc.org
The following table summarizes key heterocyclic systems synthesized from nitrophenylacetic acid precursors.
| Precursor | Heterocyclic Product | Key Transformation | Reference |
| 2-Nitrophenylacetic acid | Lactams | Complete reduction of nitro group followed by cyclization | wikipedia.org |
| 2-Nitrophenylacetic acid | Hydroxamic acids | Partial reduction of nitro group and cyclization | wikipedia.org |
| 2-Nitrophenylacetic acid | Quindoline | Multi-step synthesis involving reduction and cyclization | wikipedia.org |
| p-Nitrophenylacetic acid | 2,5-disubstituted-1,3,4-thiadiazoles | Conversion to hydrazide and subsequent cyclization | asianpubs.org |
The ability of nitrophenylacetic acids to form heterocyclic structures makes them valuable building blocks for more intricate and complex molecules, including natural products. A notable example is the use of 2-nitrophenylacetic acid in the total synthesis of (−)-phaitanthrin D, a molecule with clinical utility. wikipedia.org In this synthesis, the 2-nitrophenylacetic acid moiety is elaborated through a sequence of reactions, including the reduction of the nitro group to an amine, which then forms an amide bond. A subsequent reductive cyclization step generates a key disubstituted heterocycle within the target molecule's framework. wikipedia.org This demonstrates how the relatively simple nitrophenylacetic acid unit can be strategically incorporated and transformed to construct a complex, polycyclic natural product.
Preclinical Medicinal Chemistry and Chemical Biology Research
Derivatives of benzeneacetic acid, α-nitro- are explored in preclinical research for their potential as therapeutic agents and as tools for studying biological processes.
In drug discovery, the process of identifying and refining lead compounds is critical. danaher.combiobide.com A "lead" is a compound showing promising activity against a biological target, which is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com Phenylacetic acid derivatives, including those with nitro substitutions, have been investigated in this context.
For example, (4-Nitrophenyl)acetic acid has been used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their potential as angiogenesis inhibitors. chemicalbook.comnbinno.com Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, making inhibitors of this process a target for cancer therapy. The nitrophenylacetic acid core provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize inhibitory activity against targets in the angiogenesis pathway. nbinno.com
Another example is the design of α-aryloxyphenylacetic acid derivatives as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which are important targets for managing type 2 diabetes and dyslipidemia. nih.gov Although this study does not focus specifically on nitro-substituted analogs, it illustrates the general strategy of using the phenylacetic acid scaffold as a starting point for lead optimization to develop potent and selective modulators of biological targets. nih.gov
Understanding how a molecule exerts its biological effect is a fundamental goal of medicinal chemistry. This often involves in vitro studies to determine if the compound interacts with specific enzymes. nih.gov Derivatives of nitrophenylacetic acid have been implicated in such investigations.
As mentioned, 2-nitrophenylacetic acid is a precursor to quindoline. wikipedia.org Modified quindoline derivatives have been shown to act as enzyme inhibitors, making them valuable tools for chemical biology and potential starting points for drug development. wikipedia.org The specific enzymes inhibited and the mechanism of inhibition would be key areas of investigation for these compounds.
Furthermore, the synthesis of potential angiogenesis inhibitors from (4-nitrophenyl)acetic acid points to an underlying mechanism of action that would be explored through in vitro assays. chemicalbook.com These could include enzyme inhibition assays targeting kinases involved in angiogenesis signaling pathways or cell-based assays to measure effects on endothelial cell proliferation and tube formation.
The following table provides examples of research areas where derivatives of nitrophenylacetic acid are used to investigate biological mechanisms.
| Derivative Source | Investigated Compound Class | Potential Mechanism/Target | Reference |
| 2-Nitrophenylacetic acid | Quindoline derivatives | Enzyme inhibition | wikipedia.org |
| (4-Nitrophenyl)acetic acid | 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones | Angiogenesis inhibition | chemicalbook.com |
Peptides are crucial signaling molecules but often have poor stability and bioavailability, limiting their therapeutic use. longdom.org Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. longdom.orgslideshare.net A key strategy in creating peptidomimetics is the incorporation of unnatural amino acids. nih.govnih.govyoutube.com
The synthesis of novel, fluorescent unnatural α-amino acids is an active area of research, as these can be incorporated into proteins for biological studies. gla.ac.uk For instance, a nitro-substituted dibenzofuran (B1670420) α-amino acid has been synthesized. gla.ac.uk This was achieved through a multi-step process involving a Suzuki-Miyaura cross-coupling reaction with 4-nitrophenyl boronic acid, followed by a copper-mediated cyclization to form the dibenzofuran core. gla.ac.uk Such nitro-containing unnatural amino acids can serve as unique building blocks for designing peptidomimetics with novel structural and functional properties. nih.govgla.ac.uk The nitro group offers a site for further chemical modification, allowing for the creation of diverse libraries of compounds for screening against various biological targets.
The incorporation of such unnatural amino acids can constrain the conformation of a peptide, which can lead to increased receptor affinity and selectivity. slideshare.net The development of synthetic routes to nitro-substituted amino acids from precursors like benzeneacetic acid, α-nitro- is therefore a valuable endeavor in the field of peptidomimetic drug design.
Catalysis Development
Design and Application of Organocatalysts in Asymmetric Transformations
Benzeneacetic acid, α-nitro-, and structurally related α-nitro carbonyl compounds serve as important substrates in the development of asymmetric organocatalysis. This field focuses on using small, chiral organic molecules to catalyze chemical reactions that produce a specific stereoisomer of the final product. The design of these organocatalysts is crucial for achieving high efficiency and stereoselectivity.
A prominent strategy involves the use of bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) to deprotonate the α-nitro acid (forming a nitronate) and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide group) to activate the reaction partner and control the stereochemical outcome. For instance, pyrrolidine-containing bifunctional thiourea catalysts have proven effective in asymmetric Michael reactions involving α-nitroketones. These reactions are fundamental for creating carbon-carbon bonds, and the nitro group in the products is highly versatile for further chemical transformations.
The development of these catalysts often involves screening different structural scaffolds and optimizing reaction conditions to maximize yield and enantioselectivity. Research has shown that cinchona alkaloid-derived catalysts are also highly effective for asymmetric transformations involving nitro compounds. These catalysts can activate the substrate through hydrogen bonding, guiding the nucleophilic attack to one face of the molecule, thus yielding the desired enantiomerically enriched product.
Detailed research findings from studies on analogous α-nitro carbonyl compounds illustrate the effectiveness of various organocatalyst designs.
| Catalyst Type | Reaction Type | Substrate Class | Key Findings | Reference |
|---|---|---|---|---|
| Bifunctional Thiourea | Michael/Acyl Transfer | α-Nitroketones | Achieved good yields (up to 82%) and high enantioselectivities (up to 90% ee) using a pyrrolidine-containing catalyst. | |
| Pyrrolidine-based Thiourea-tertiary amine | Conjugate Addition/Acyl Transfer | α-Nitroketones | Demonstrated excellent yields (up to 99%) and enantioselectivities (up to 99% ee) for the synthesis of 5-Nitro-2-acyloxypent-2-enoates. | |
| Cinchona Alkaloid-derived Ureidoaminal | Michael Addition | α-Branched Nitroalkanes | Successfully catalyzed the addition of unactivated α-branched nitroalkanes to provide tertiary nitrocompounds with high enantioselectivity (e.r. up to 96:4). | |
| L-proline Amides | Michael Addition | Aldehydes to Nitroolefins | The acidic hydrogen on the amide functionality coordinates with the nitro group, facilitating enantiodifferentiation during the reaction. |
Material Science Investigations
Studies on Polymorphism and its Impact on Material Characteristics
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, including solubility, melting point, stability, and mechanical characteristics like hardness and stiffness. These properties are critical in the manufacturing and performance of materials, particularly in the pharmaceutical and chemical industries.
However, specific academic studies focusing on the polymorphism of Benzeneacetic acid, a-nitro- are not extensively documented in the available literature. While research has been conducted on the polymorphic forms of related aromatic nitro compounds, such as p-nitrobenzoic acid, direct data on the crystal polymorphism of Benzeneacetic acid, a-nitro- and its corresponding impact on material characteristics remains a subject for future investigation.
Exploration in Optoelectronic Device Materials
The field of optoelectronics involves materials that interact with light, leading to applications in devices like LEDs, solar cells, and sensors. Organic molecules with specific electronic properties, such as extended π-conjugated systems and electron-withdrawing or -donating groups, are often explored for these purposes. The nitro group is a strong electron-withdrawing group, which can influence the electronic structure of a molecule.
Environmental Chemistry Research Perspectives
Studies on Degradation Pathways and Environmental Fate
Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. This involves studying their persistence, transport, and degradation pathways in soil and water. Nitroaromatic compounds can enter the environment through industrial discharge, and their degradation can occur through various biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes.
Bacterial degradation of nitroaromatic compounds typically proceeds through either oxidative pathways, where the nitro group is removed early in the process, or reductive pathways, where the nitro group is reduced to a hydroxylamino or amino group. For example, some bacteria have been shown to degrade 2-nitrobenzoate (B253500) via an oxidative pathway that forms salicylate (B1505791) and catechol. However, specific research detailing the environmental degradation pathways and ultimate fate of Benzeneacetic acid, a-nitro- is limited. The precise microbial strains capable of metabolizing this compound and the specific enzymatic reactions involved have not been thoroughly characterized in existing research literature.
Adsorption and Remediation Studies (e.g., on clay minerals)
Scientific investigations into the adsorption and remediation of Benzeneacetic acid, a-nitro- using clay minerals are not extensively documented in publicly available research. Studies tend to focus on broader categories of related compounds, such as nitroaromatics or other carboxylic acids, rather than this specific molecule. However, by examining the behavior of compounds with similar functional groups (a nitro group and a carboxylic acid group attached to a benzene (B151609) ring structure), we can infer the potential mechanisms and factors that would influence its interaction with clay surfaces.
Clay minerals are widely considered effective adsorbents for various organic pollutants due to their layered structure, high surface area, and cation exchange capacity. nih.govresearchgate.net The potential for remediation of water contaminated with aromatic compounds using clays (B1170129), including modified bentonites, has been a subject of considerable research. researchgate.net
Plausible Adsorption Mechanisms
The adsorption of Benzeneacetic acid, a-nitro- onto clay minerals would likely be governed by a combination of interactions related to its distinct chemical features.
Interactions involving the Nitroaromatic Moiety: The nitro group lends the aromatic ring an electron-deficient character, making it a potential π-electron acceptor. This allows for electron donor-acceptor (EDA) interactions with the electron-rich siloxane surfaces of clay minerals. epa.gov Studies on other nitroaromatic compounds, such as dinitrobenzene, have proposed that sorption is dominated by complexation with exchangeable cations on the clay surface, a mechanism referred to as cation-polar interaction. nih.gov The strength of this adsorption is highly dependent on the type of exchangeable cation present on the clay, with affinity often following the order Cs⁺ > K⁺ > Na⁺. nih.gov Molecular dynamics simulations involving similar compounds have suggested that the oxygen atoms of the nitro groups can directly coordinate with these interlayer cations. researchgate.net
Factors Influencing Adsorption on Clay Minerals
Based on research into analogous compounds, several factors would be expected to influence the adsorption of Benzeneacetic acid, a-nitro- on clay minerals:
Clay Mineral Type: The specific type of clay mineral (e.g., montmorillonite, kaolinite (B1170537), illite) would play a significant role. Smectite clays like montmorillonite, with their high cation exchange capacity and swelling properties, generally exhibit a higher affinity and capacity for adsorbing organic compounds compared to kaolinite or illite. epa.gov
Surface Modification: The adsorption capacity of natural clays can be significantly enhanced through modification. Organoclays, created by exchanging the natural inorganic cations with organic cations (such as quaternary ammonium (B1175870) cations), can transform the clay surface from hydrophilic to hydrophobic. mdpi.com This modification generally improves the retention of nonpolar organic pollutants.
Solution Chemistry: The pH of the aqueous solution is a critical parameter that affects both the surface charge of the clay mineral and the ionization state of the adsorbate. researchgate.net The ionic strength of the solution can also impact adsorption by competing for adsorption sites or by altering the electrical double layer of the clay particles.
Due to the lack of specific experimental data for Benzeneacetic acid, a-nitro-, a quantitative analysis of its adsorption isotherms or kinetics on clay minerals cannot be provided. The following table summarizes the types of compounds discussed in the broader literature that inform the potential behavior of Benzeneacetic acid, a-nitro-.
| Compound Class | Key Functional Groups | Primary Adsorption Mechanisms on Clay | Influencing Factors |
|---|---|---|---|
| Nitroaromatic Compounds (e.g., Dinitrobenzene) | Nitro Group, Aromatic Ring | Cation-Polar Interaction, Electron Donor-Acceptor (EDA) Complexes | Type of Exchangeable Cation (K⁺, Na⁺, etc.), Solvent |
| Aromatic Carboxylic Acids | Carboxylic Acid Group, Aromatic Ring | Electrostatic Interactions, Hydrogen Bonding, Coordination with Cations | Solution pH, Ionic Strength |
| Nitrophenols (e.g., p-Nitrophenol) | Nitro Group, Phenolic Hydroxyl, Aromatic Ring | Hydrogen Bonding, Electrostatic Interactions | Solution pH, Temperature, Clay Surface Modification |
Future research focusing specifically on the interaction of Benzeneacetic acid, a-nitro- with various clay minerals would be necessary to establish its precise adsorption behavior and to develop effective remediation strategies.
Future Directions and Emerging Research Frontiers
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For α-nitro-benzeneacetic acid and its derivatives, research is moving beyond traditional methods that often rely on harsh reagents and generate significant waste. The development of novel, sustainable synthetic routes is a key frontier.
Current research in related areas points toward several promising strategies. One approach involves the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Another avenue is the exploration of electrochemical synthesis, which can replace chemical oxidants and reductants with electricity, a clean reagent. researchgate.net For instance, electro-organic methods using boron-doped diamond (BDD) electrodes have been shown to enable metal- and catalyst-free transformations, representing a significant step towards sustainable molecular conversions. researchgate.net Furthermore, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) in acetic acid has been described as a simple and practical method for the oxidation of benzylic ketones to produce nitro-substituted benzoic acids, highlighting a move towards reagents that are easier to handle and less toxic. researchgate.net
Future efforts will likely focus on biocatalysis, employing enzymes to perform specific transformations with high selectivity under mild conditions. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, will also be crucial for improving efficiency and reducing the environmental footprint. researchgate.net Combining biotechnologically produced platform chemicals with subsequent chemocatalytic modifications is an emerging strategy that could be applied to create biobased routes for aromatic compounds. rsc.org
| Synthetic Strategy | Principle | Potential Advantages for α-Nitro-benzeneacetic Acid Synthesis | Reference |
|---|---|---|---|
| Catalyst-Free Electro-synthesis | Utilizes electric current to drive reactions, avoiding metal catalysts. | Reduces heavy metal waste; high efficiency. | researchgate.net |
| Green Oxidation Reagents | Employs less toxic and easier-to-handle oxidants like cerium(IV) ammonium nitrate. | Improved safety profile; simpler reaction setup. | researchgate.net |
| Biocatalysis | Uses enzymes to catalyze specific chemical reactions. | High selectivity; mild reaction conditions (room temp, neutral pH); biodegradable catalysts. | rsc.org |
| Renewable Feedstocks | Starts from biomass-derived platform chemicals instead of petroleum. | Reduces reliance on fossil fuels; potential for carbon-neutral processes. | rsc.orgmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of molecules. nih.gov For α-nitro-benzeneacetic acid, these computational tools offer a powerful approach to design novel derivatives with tailored properties. By analyzing vast datasets of chemical structures and their biological activities, ML models can predict the properties of new, unsynthesized compounds. nih.gov
This in silico approach can be used to screen virtual libraries of thousands of α-nitro-benzeneacetic acid analogs to identify candidates with enhanced efficacy for a specific biological target or with improved physicochemical properties. For example, researchers could develop models to predict antifungal activity, identifying structural modifications that increase potency against specific fungal pathogens. nih.gov Techniques like deep neural networks and graph neural networks can learn complex structure-activity relationships (SAR) from existing data to guide the design of next-generation compounds. nih.gov This not only speeds up the discovery process but also reduces the costs and ethical concerns associated with extensive experimental screening.
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Virtual Screening | Computationally screening large libraries of virtual compounds to predict their activity against a biological target. | Rapid identification of promising lead compounds for synthesis and testing. | nih.gov |
| Predictive Modeling (QSPR/QSAR) | Developing models that correlate a compound's structure with its properties (Quantitative Structure-Property/Activity Relationship). | Optimization of properties like solubility, stability, and biological activity before synthesis. | nih.gov |
| De Novo Design | Using generative models to design entirely new molecules with desired properties. | Exploration of novel chemical space and discovery of innovative molecular architectures. | nih.gov |
Exploration of New Biological Targets and Mechanistic Insights in vitro
The nitro group is a well-known pharmacophore that imparts a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.gov This activity is often linked to the ability of the nitro group to undergo redox reactions within cells, leading to cellular toxicity. nih.gov While the general antimicrobial properties of nitro compounds are recognized, the specific molecular targets and mechanisms of action for α-nitro-benzeneacetic acid remain largely unexplored.
Future in vitro research will be critical to elucidating its biological function. A key frontier is the identification of specific enzymes or cellular pathways that are inhibited by this compound. Techniques such as thermal proteome profiling and activity-based protein profiling can be used to identify direct binding partners in bacterial, fungal, or cancer cell lysates. For example, some benzoic acid derivatives have been investigated as inhibitors of the CYP53 enzyme, a fungal-specific target, suggesting a potential avenue of exploration for nitro-substituted analogs. nih.gov
Understanding the mechanism of action at a molecular level is crucial. This includes studying its effects on cellular signaling, metabolic pathways, and its potential to induce oxidative stress. Such mechanistic insights are essential for developing the compound into a targeted therapeutic agent and for understanding its potential toxicological profile. nih.gov
| Research Area | Methodology | Objective | Reference |
|---|---|---|---|
| Target Identification | Affinity chromatography, thermal proteome profiling, yeast two-hybrid screening. | To identify the specific proteins or enzymes that the compound binds to and modulates. | nih.gov |
| Mechanistic Studies | Enzyme kinetics assays, cell-based reporter assays, metabolomics, reactive oxygen species (ROS) detection. | To understand how the compound exerts its biological effect at a molecular and cellular level. | nih.gov |
| Antimicrobial Spectrum Analysis | Microdilution assays against a broad panel of bacteria and fungi. | To determine the range of microorganisms susceptible to the compound. | tubitak.gov.tr |
Advanced Characterization of Solid-State Forms and Supramolecular Assemblies
The physical properties of a chemical compound, such as solubility and stability, are governed by its solid-state structure—the arrangement of molecules in a crystal lattice. The study of different solid-state forms (polymorphs, solvates, cocrystals) is a critical area of research with implications for formulation and material science. For α-nitro-benzeneacetic acid, there is a significant opportunity to explore its solid-state landscape using advanced characterization techniques.
Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and solid-state NMR spectroscopy can provide detailed information about crystal packing, molecular conformation, and intermolecular interactions. suniv.ac.in A particularly exciting frontier is the investigation of supramolecular assemblies. The carboxylic acid and nitro groups in α-nitro-benzeneacetic acid are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined, higher-order structures like ribbons, sheets, or porous networks. mpg.de Research on other aromatic carboxylic acids has shown their ability to form complex hydrogen-bonded networks, sometimes leading to temperature-induced phase transformations. mpg.de By understanding and controlling these non-covalent interactions, it may be possible to engineer novel materials with tailored properties, such as for use in molecular recognition or as functional frameworks.
| Technique | Information Obtained | Application to α-Nitro-benzeneacetic Acid | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Definitive structural elucidation of different polymorphs or cocrystals. | suniv.ac.injeeadv.ac.in |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of a crystalline solid; used for phase identification and purity analysis. | Screening for new solid forms and monitoring phase transitions. | suniv.ac.in |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point, enthalpy of fusion, and glass transitions. | Characterizing the thermodynamic stability of different solid forms. | - |
| Scanning Tunneling Microscopy (STM) | Visualization of molecular self-assembly on surfaces at sub-molecular resolution. | Investigating the formation of 2D supramolecular networks on conductive substrates. | mpg.deresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
